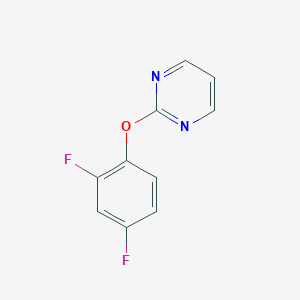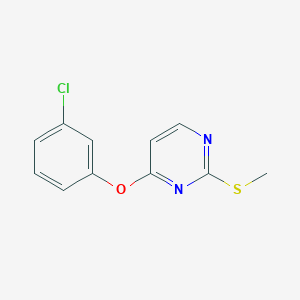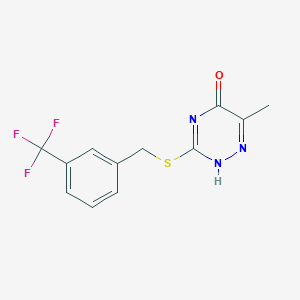
6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one, commonly known as TFM-2, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. TFM-2 belongs to the class of triazinones and is known for its unique biochemical and physiological effects.
作用机制
The mechanism of action of TFM-2 is not fully understood. However, it is known to bind with high affinity to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that plays a crucial role in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. TFM-2 has been found to modulate the activity of the sigma-1 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
TFM-2 has been found to have various biochemical and physiological effects. It has been found to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. TFM-2 has also been found to modulate the activity of various ion channels such as calcium channels and potassium channels. TFM-2 has been found to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of TFM-2 is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the sigma-1 receptor and its downstream signaling pathways. TFM-2 is also relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of TFM-2 is its potential toxicity. It is important to use TFM-2 in a controlled manner to avoid any potential adverse effects.
未来方向
There are several future directions for TFM-2 research. One direction is to study the effects of TFM-2 on various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more potent and selective sigma-1 receptor agonists and antagonists based on the structure of TFM-2. Additionally, further studies are needed to better understand the mechanism of action of TFM-2 and its downstream signaling pathways.
合成方法
TFM-2 can be synthesized using a simple two-step process. The first step involves the reaction between 3-(trifluoromethyl)benzyl chloride and sodium hydride in the presence of dimethylformamide (DMF). This reaction results in the formation of 3-(trifluoromethyl)benzyl sodium thiolate. The second step involves the reaction between 6-methyl-1,2,4-triazin-5(4H)-one and 3-(trifluoromethyl)benzyl sodium thiolate in the presence of sodium hydride and DMF. This reaction results in the formation of TFM-2.
科学研究应用
TFM-2 has been widely used in scientific research due to its unique properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes. TFM-2 has been used to study the sigma-1 receptor and its role in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. TFM-2 has also been used to study the effects of sigma-1 receptor agonists and antagonists on various cellular processes.
属性
IUPAC Name |
6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-7-10(19)16-11(18-17-7)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFATTZGGCBZYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

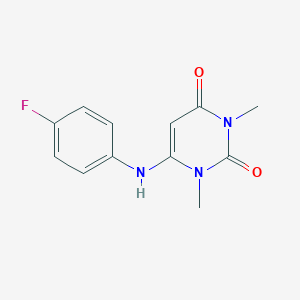
![S-{2-chloro-5-[(4-cyanobenzoyl)sulfanyl]phenyl} 4-cyanobenzenecarbothioate](/img/structure/B427859.png)

![S-{2-chloro-5-[(2,4-dichlorobenzoyl)sulfanyl]phenyl} 2,4-dichlorobenzenecarbothioate](/img/structure/B427861.png)
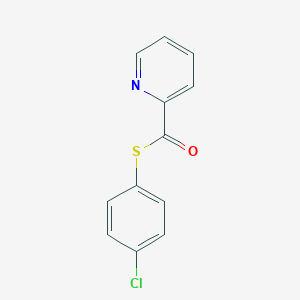
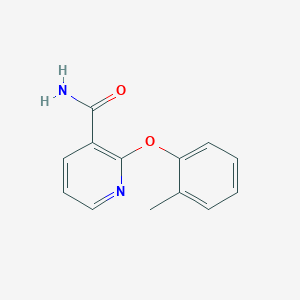
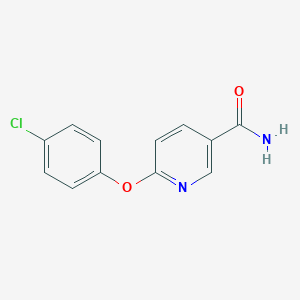
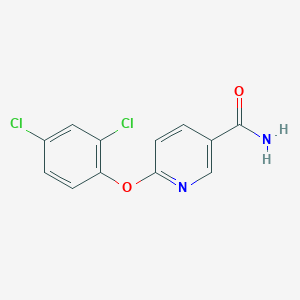
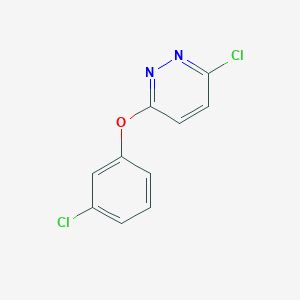
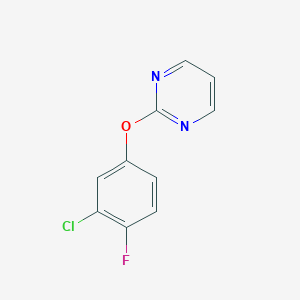
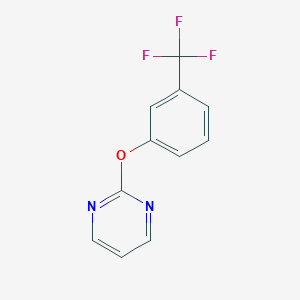
![S-[5-(benzoylthio)-1,3,4-thiadiazol-2-yl] benzenecarbothioate](/img/structure/B427875.png)
